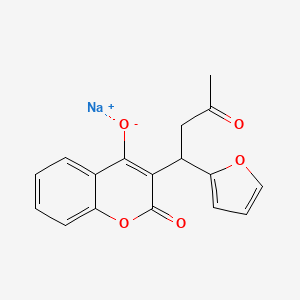

Fumasol

Description

BenchChem offers high-quality Fumasol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fumasol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

34490-93-2 |

|---|---|

Molecular Formula |

C17H13NaO5 |

Molecular Weight |

320.27 g/mol |

IUPAC Name |

sodium;3-[1-(furan-2-yl)-3-oxobutyl]-2-oxochromen-4-olate |

InChI |

InChI=1S/C17H14O5.Na/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20;/h2-8,12,19H,9H2,1H3;/q;+1/p-1 |

InChI Key |

SVFRZMWUJFQZQP-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |

Related CAS |

117-52-2 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fumasol (Hypochlorous Acid) Against Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumasol is a sanitizer and disinfectant that utilizes hypochlorous acid (HOCl) as its active ingredient. HOCl is a weak acid that is naturally produced by the human body's immune cells to combat infections.[1] As a powerful oxidizing agent, Fumasol is highly effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi.[1] This technical guide provides a detailed overview of the core mechanism of action of Fumasol (HOCl) against bacteria, supported by experimental evidence and methodologies.

Core Mechanism of Action

The primary mechanism of action of Fumasol against bacteria is through the potent oxidizing properties of its active ingredient, hypochlorous acid. This action targets and damages essential cellular components, leading to rapid bacterial inactivation and death.

The key steps involved in the bactericidal action of Fumasol are:

-

Cell Wall and Membrane Disruption: HOCl, being a small, uncharged molecule, can easily penetrate bacterial cell walls. It reacts with and degrades the peptidoglycan layer in Gram-positive bacteria and the outer membrane of Gram-negative bacteria. This compromises the structural integrity of the cell envelope.

-

Oxidation of Cellular Components: Once inside the cell, HOCl and its reactive oxygen species (ROS) derivatives oxidize vital cellular components. This includes:

-

Proteins: Oxidation of amino acid side chains, particularly those containing sulfur (cysteine and methionine), leads to protein denaturation and enzyme inactivation. This disrupts critical metabolic and cellular processes.

-

Nucleic Acids: HOCl can cause damage to DNA and RNA through oxidation of the nucleotide bases, leading to mutations and inhibition of replication and transcription.

-

Lipids: The lipid bilayer of the cell membrane is susceptible to oxidation, a process known as lipid peroxidation. This disrupts membrane fluidity and function, leading to leakage of cellular contents.

-

-

Inhibition of Metabolic Pathways: By inactivating key enzymes involved in metabolic pathways such as glycolysis and cellular respiration, Fumasol effectively shuts down the bacterium's energy production, leading to cell death.

Quantitative Data on Bactericidal Efficacy

The bactericidal efficacy of hypochlorous acid has been quantified in various studies. The following table summarizes typical quantitative data.

| Parameter | Bacterial Species | Concentration of HOCl | Contact Time | Log Reduction | Reference Method |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 1 - 5 ppm | 24 hours | - | Broth Dilution |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 1 - 5 ppm | 24 hours | - | Broth Dilution |

| Bactericidal Efficacy | Pseudomonas aeruginosa | 200 ppm | 30 seconds | > 5 | Suspension Test |

| Bactericidal Efficacy | Listeria monocytogenes | 200 ppm | 30 seconds | > 5 | Suspension Test |

| Virucidal Efficacy | Norovirus | Not Specified | 5 minutes | Not Specified | Quantitative suspension test |

| Virucidal Efficacy | Feline Calicivirus (FCV) | Not Specified | 2 minutes | Not Specified | Quantitative suspension test |

| Fungicidal Efficacy | Candida albicans | Not Specified | 30 seconds | Not Specified | Quantitative non-porous surface test |

| Fungicidal Efficacy | Aspergillus niger | Not Specified | 5 seconds | Not Specified | Quantitative non-porous surface test |

Note: The data presented are representative values from various studies on hypochlorous acid. Actual values for "Fumasol" may vary depending on the specific formulation.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating the bactericidal effects of Fumasol. Below are standard protocols used in microbiology to assess the efficacy of disinfectants like Fumasol.

Minimum Inhibitory Concentration (MIC) Assay

This experiment determines the lowest concentration of a substance that prevents visible growth of a bacterium.

-

Materials:

-

Bacterial culture (e.g., E. coli, S. aureus) in logarithmic growth phase.

-

Mueller-Hinton Broth (MHB) or other suitable growth medium.

-

Fumasol (Hypochlorous Acid) solution of known concentration.

-

96-well microtiter plates.

-

Incubator.

-

Spectrophotometer (for optical density measurement).

-

-

Protocol:

-

Prepare a serial dilution of Fumasol in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria and broth, no Fumasol) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of Fumasol that inhibits bacterial growth (no turbidity). The optical density can also be measured.

-

Suspension Test for Bactericidal Activity

This method evaluates the ability of a disinfectant to kill bacteria in suspension within a specified contact time.

-

Materials:

-

Standardized bacterial suspension (e.g., 1.5-5.0 x 10^8 CFU/mL).

-

Fumasol solution at the desired test concentration.

-

Neutralizing solution to inactivate the Fumasol after the contact time.

-

Plate Count Agar (PCA) or other suitable solid medium.

-

Sterile test tubes and pipettes.

-

Incubator.

-

-

Protocol:

-

Add a specific volume of the bacterial suspension to a tube containing a specific volume of the Fumasol solution.

-

Start a timer for the desired contact time (e.g., 30 seconds, 1 minute, 5 minutes).

-

At the end of the contact time, transfer a specific volume of the mixture to a tube containing the neutralizing solution.

-

Perform serial dilutions of the neutralized mixture.

-

Plate the dilutions onto PCA plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the number of colonies and calculate the log reduction in viable bacteria compared to a control (bacterial suspension treated with a saline solution instead of Fumasol).

-

Visualizations

Signaling Pathway of Bacterial Cell Inactivation by Fumasol (HOCl)

Caption: Mechanism of Fumasol (HOCl) action on a bacterial cell.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of Fumasol's Bactericidal Effects

Caption: Logical flow of Fumasol's bactericidal action.

References

Fumasol (Hypochlorous Acid) Virucidal Activity Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the virucidal activity of Fumasol, a disinfectant solution in which the active ingredient is Hypochlorous Acid (HOCl). This document synthesizes available scientific data on its broad-spectrum efficacy against a range of viruses, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

Introduction to Hypochlorous Acid (HOCl)

Hypochlorous acid is a weak acid that is naturally produced by the human immune system's neutrophils to combat pathogens.[1][2][3][4] As a powerful oxidizing agent, HOCl exhibits broad-spectrum antimicrobial properties, effectively inactivating bacteria, fungi, and a wide array of viruses, including both enveloped and the more resilient non-enveloped types.[5][6] Its mechanism of action is multifaceted, leading to the rapid destruction of viral components and a low likelihood of developing microbial resistance.[5][7][8]

Virucidal Spectrum and Efficacy

HOCl has demonstrated significant virucidal activity against a diverse range of viruses. The following tables summarize the quantitative data from various studies, detailing the virus, experimental conditions, and observed efficacy.

Table 1: Virucidal Efficacy of Hypochlorous Acid (HOCl) against Non-Enveloped Viruses

| Virus (Surrogate) | HOCl Concentration (ppm) | Contact Time | Log Reduction (TCID50 or PFU) | Test Method | Reference |

| Norovirus | 20 - 200 | 10 minutes | >3 log10 | Carrier Test (Ceramic & Stainless Steel) | [9] |

| Norovirus | 200 | 1 minute | >99.9% | Carrier Test (Stainless Steel & Ceramic) | [10] |

| Norovirus (Murine Norovirus) | 20 - 200 | 10 minutes | >3 log10 | Suspension & Fogging | [9] |

| Feline Calicivirus (FCV) | Not Specified ("Ecasol") | 1 minute | >5 log10 | Carrier Test (Plastic) | [11] |

| Human Adenovirus (HAdV) | Not Specified ("EOS") | Not Specified | >4 log10 | Suspension Test | [12] |

| Rotavirus (RV) | 0.006 - 0.05 | 30 minutes | Up to 4 log | Suspension Test | [3][4] |

| Enterovirus 71 (EV71) | 0.06 - 1.66 | 30 minutes | Up to 4 log | Suspension Test | [3][4] |

Table 2: Virucidal Efficacy of Hypochlorous Acid (HOCl) against Enveloped Viruses

| Virus | HOCl Concentration (ppm) | Contact Time | Log Reduction (TCID50) | Test Method | Reference |

| Avian Influenza Virus (AIV) H7N1 | 100 - 200 | 10 seconds | Undetectable (<2.5 log10) | Direct Spray on Carrier | [7] |

| Avian Influenza Virus (AIV) H7N1 | 50 | 3 minutes | Undetectable (<2.5 log10) | Direct Spray on Carrier | [7] |

| Avian Coronavirus (IBV) | 300 - 500 | A few seconds | 1.16 - 1.67 log10 | Aerosol Spray | [13] |

| SARS-CoV-2 (Wuhan & Delta strains) | ≥30 | 20 seconds | 5.2 - 5.4 log10 | Suspension Test (0.2% FBS) | [14] |

| SARS-CoV-2 (WK-521) | 51 - 56 | 20 seconds | >4 log10 | Suspension Test (0.05% FBS) | [14] |

| SARS-CoV-2 (Multiple Variants) | 0.12 - 15 | 30 minutes | Significant reduction | Suspension Test | [15] |

| Herpes Simplex Virus 1 (HSV-1) | Not Specified ("EOS") | Not Specified | >4 log10 | Suspension Test | [12] |

| Koi Herpes Virus (KHV) | 200 (as Sodium Hypochlorite) | 30 seconds | Inactivation | Not Specified | [16][17][18] |

| Japanese Encephalitis Virus (JEV) | 0.6 - >3 | 30 minutes | >2 log | Suspension Test | [3][4] |

Mechanism of Virucidal Action

The virucidal activity of HOCl is not attributed to a single mechanism but rather a combination of destructive oxidative reactions that compromise the structural and functional integrity of the virus.

-

Disruption of Viral Envelope and Capsid: HOCl is a potent oxidizing agent that attacks the lipid envelopes of enveloped viruses and the protein capsids of both enveloped and non-enveloped viruses.[5] This leads to the breakdown of the protective viral structure.

-

Protein Denaturation and Aggregation: HOCl reacts with amino acids, causing denaturation and irreversible aggregation of viral proteins, including critical surface proteins required for host cell attachment and entry.[3][4][7] This renders the virus non-infectious.

-

Damage to Nucleic Acids: The oxidative power of HOCl can lead to single and double-stranded breaks in the viral DNA or RNA genome through chlorination, forming chloramines and nitrogen-centered radicals.[7] This damage prevents viral replication.

References

- 1. Hypochlorous Acid: Mechanisms of Action Against Viruses [eureka.patsnap.com]

- 2. Hypochlorous Acid (HOCl) as a Promising Respiratory Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Electrolyzed hypochlorous acid water exhibits potent disinfectant activity against various viruses through irreversible protein aggregation [frontiersin.org]

- 4. Electrolyzed hypochlorous acid water exhibits potent disinfectant activity against various viruses through irreversible protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annihilare.com [annihilare.com]

- 6. bak.s2y.us [bak.s2y.us]

- 7. Hypochlorous Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial efficacy, mode of action and in vivo use of hypochlorous acid (HOCl) for prevention or therapeutic support of infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hypochlorous Acid Research by Microbe - Results Type: Viruses Microbe: Norovirus [hocl.com]

- 10. wysiwash.com [wysiwash.com]

- 11. Antiviral activity of Ecasol against feline calicivirus, a surrogate of human norovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapid in vitro virucidal activity of slightly acidic hypochlorous acid water toward aerosolized coronavirus in simulated human-dispersed droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iwaponline.com [iwaponline.com]

- 15. researchgate.net [researchgate.net]

- 16. Koi Herpes Virus: A Review and Risk Assessment of Indian Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. woah.org [woah.org]

- 18. woah.org [woah.org]

In-Depth Technical Guide to the Stability of Hypochlorous Acid (HOCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of hypochlorous acid (HOCl), a potent antimicrobial agent with increasing applications in healthcare and disinfection. Understanding the factors that influence its stability is paramount for ensuring its efficacy and shelf-life in various formulations. This document synthesizes available data on HOCl stability under different conditions, details experimental protocols for its assessment, and illustrates key concepts through diagrams.

Introduction to Hypochlorous Acid and its Instability

Hypochlorous acid is a weak acid that is naturally produced by the human immune system to combat infections.[1] Its high reactivity against a broad spectrum of microorganisms makes it an attractive active ingredient for various applications. However, this reactivity also contributes to its inherent instability.[2] The degradation of HOCl can lead to a loss of antimicrobial efficacy, rendering products ineffective.[3] The primary factors governing the stability of HOCl solutions are pH, temperature, light exposure, initial concentration, and the presence of impurities.[3][4]

The stability of HOCl is critically dependent on the pH of the solution. It is most stable in a slightly acidic environment, typically between pH 3.5 and 6.5.[2][4] Within this range, the equilibrium between hypochlorous acid (HOCl) and the less effective hypochlorite (B82951) ion (OCl⁻) favors the protonated form.[5] At higher pH values, the equilibrium shifts towards the hypochlorite ion, while at very low pH, chlorine gas can be formed.[2]

Factors Influencing Hypochlorous Acid Stability: A Quantitative Perspective

The shelf-life of a hypochlorous acid solution is a multifactorial issue. While general principles of chemical kinetics apply, the specific degradation rates are highly dependent on the formulation and storage conditions.

Effect of Temperature

Higher temperatures accelerate the decomposition of hypochlorous acid.[3] Storing HOCl solutions in cool environments is crucial for preserving their potency. One study demonstrated that HOCl solutions can lose up to 50% of their active chlorine content within 24 hours at room temperature.[6] Conversely, refrigeration can significantly extend the shelf life.[6]

Table 1: Effect of Storage Temperature on Gaseous Hypochlorous Acid Half-Life [7]

| Temperature (°C) | Relative Humidity (%) | Half-Life (hours) |

| 10 | 30-90 | 76.9 - 116 |

| 40 | 30-90 | 76.9 - 116 |

Note: This data pertains to gaseous HOCl and illustrates the general principle of temperature dependence on stability. Specific degradation kinetics in aqueous solutions will vary based on other factors.

Impact of pH

As previously mentioned, pH is a critical determinant of HOCl stability. The optimal pH range of 3.5 to 6.5 is where the concentration of the active HOCl species is maximized.[2][4]

Table 2: Stability of Hypochlorous Acid Solution in Different Containers over 34 Days [8]

| Storage Container | pH Adjustment | Initial pH | Final pH | Free Chlorine Loss (%) |

| Plastic Bottle | Vinegar-acidified | ~6 | 5.7 | 20 |

| Glass Bottle | Vinegar-acidified | ~6 | 5.9 | 16 |

| Plastic Bottle | Non-acidified | ~8.7 | 8.7 | < 5 |

| Glass Bottle | Non-acidified | ~8.8 | 8.8 | < 5 |

This study highlights that while the non-acidified (higher pH) solution showed less decay of free chlorine, the active species at this pH is predominantly the less effective hypochlorite ion.

Influence of Light Exposure

Exposure to ultraviolet (UV) light, including direct sunlight, rapidly degrades hypochlorous acid.[4] Therefore, storage in opaque containers is essential for maintaining the stability of HOCl solutions.[4]

Role of Initial Concentration

The initial concentration of hypochlorous acid can also affect its stability, with some evidence suggesting that higher concentrations may degrade more quickly.[4]

Experimental Protocols for Stability Assessment

To evaluate the stability of a hypochlorous acid formulation, a well-defined experimental protocol is necessary. This involves storing the product under various conditions and periodically measuring the concentration of active chlorine.

Sample Preparation and Storage

-

Formulation: Prepare the hypochlorous acid solution with the desired concentration and buffer system to maintain the target pH.

-

Packaging: Aliquot the solution into appropriate containers. For light-exposure studies, both opaque and transparent containers should be used.

-

Storage Conditions: Place the samples in controlled environmental chambers at various temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C).

-

Time Points: Designate specific time points for sample analysis (e.g., day 0, week 1, week 2, month 1, month 3, etc.).

Analytical Methods for Quantification of Hypochlorous Acid

The concentration of hypochlorous acid is typically measured as "free available chlorine" (FAC). Several analytical methods can be employed for this purpose:

-

Iodometric Titration: This is a classic and reliable method for determining the total available chlorine content.

-

Spectrophotometry (UV-Vis): This technique allows for the rapid measurement of HOCl concentration by assessing its absorbance at specific wavelengths.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides high sensitivity and selectivity for the precise quantification of HOCl and its potential degradation products.

-

Electrochemical Methods: Amperometric and potentiometric sensors can provide real-time monitoring of HOCl concentration.

A detailed protocol for a stability study would involve selecting one or more of these methods and validating them for the specific formulation being tested.

Visualization of Key Concepts

Diagrams created using Graphviz (DOT language) can help visualize important relationships and workflows in the study of hypochlorous acid stability.

Caption: Factors influencing the stability of hypochlorous acid.

Caption: General workflow for a hypochlorous acid stability study.

Conclusion

The stability of hypochlorous acid is a complex issue that is critical to the successful formulation and commercialization of HOCl-based products. A thorough understanding of the impact of pH, temperature, light, and other factors, coupled with robust analytical testing, is essential for developing stable and effective formulations. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this promising antimicrobial agent. Further in-depth studies are necessary to elucidate the degradation kinetics and stabilization strategies for specific Fumasol or other hypochlorous acid-based products.

References

- 1. Stability of Weakly Acidic Hypochlorous Acid Solution with Microbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Future-Proofing Hypochlorous Acid Formulations for Stability [eureka.patsnap.com]

- 3. preprints.org [preprints.org]

- 4. How to Store Hypochlorous Acid: Maximize Shelf Life [hoclhub.com]

- 5. JP2014515737A - Stable composition of HOCl, process for its production and use thereof - Google Patents [patents.google.com]

- 6. Hypochlorous Acid: Trends in Shelf-Life Extension Techniques [eureka.patsnap.com]

- 7. Self-decomposition and half-life time of gaseous hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Low-cost, local production of a safe and effective disinfectant for resource-constrained communities - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Biocidal Efficacy of Fumasol (Hypochlorous Acid) on Surfaces

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biocidal efficacy of Fumasol, a disinfectant whose active ingredient is Hypochlorous Acid (HOCl). Fumasol demonstrates broad-spectrum antimicrobial activity against a wide range of pathogenic bacteria, viruses, and fungi on various surfaces. This document synthesizes available quantitative data, details standardized experimental protocols for efficacy testing, and illustrates the underlying mechanism of action. The information presented is intended to support research, development, and application of Fumasol as a potent surface disinfectant.

Introduction to Fumasol and Hypochlorous Acid (HOCl)

Fumasol is a high-level disinfectant and sanitizer that utilizes Hypochlorous Acid (HOCl) as its primary active ingredient. HOCl is a weak acid that is naturally produced by the human immune system's neutrophils to combat infections[1][2]. As a disinfectant, it is a powerful oxidizing agent, effective against a broad range of microorganisms[1][3]. Its efficacy is attributed to its neutral charge, which allows it to readily penetrate the cell walls of pathogens[4]. Fumasol, leveraging the properties of HOCl, is positioned as a rapid and effective solution for surface disinfection.

Quantitative Biocidal Efficacy Data

The biocidal efficacy of Fumasol's active ingredient, Hypochlorous Acid, has been demonstrated across numerous studies against a variety of microorganisms. The following tables summarize the quantitative data from these studies, detailing the microorganism, HOCl concentration, contact time, surface or condition, and the observed log reduction.

Table 1: Virucidal Efficacy of Hypochlorous Acid

| Virus | HOCl Concentration (ppm) | Contact Time | Surface/Condition | Log Reduction | Reference |

| Norovirus & other enteric viruses | 200 | 1 minute | Inert Surfaces | >3 to 5 log10 | [5][6] |

| Norovirus & other enteric viruses | 20 | 10 minutes | Environmental Surfaces | >3 to 5 log10 | [5][6] |

| Avian Influenza Virus (H7N1) | 100-200 | 10 seconds (direct spray) | Inert Sheets | Undetectable (<2.5 log10TCID50/mL) | [5] |

| Avian Influenza Virus (H7N1) | 50 | 3 minutes | Inert Sheets | Undetectable (<2.5 log10TCID50/mL) | [5] |

| Various Viruses | 50-200 | Not Specified | Vertical & Horizontal Surfaces (Fogging) | 3 to 5 log10 | [5] |

| Enveloped Viruses | 248-1490 | 2-10 minutes | Not Specified | 5 to 6 log10 (99.999% to 99.9999%) | [7] |

Table 2: Bactericidal Efficacy of Hypochlorous Acid

| Bacterium | HOCl Concentration (ppm) | Contact Time | Surface/Condition | Log Reduction/Effect | Reference |

| Escherichia coli O157:H7 & Listeria monocytogenes | >30 | 15 seconds | Stainless Steel Biofilms | Significant Decrease | [3] |

| Escherichia coli O157:H7 & Listeria monocytogenes | 50 | 5-10 minutes | Stainless Steel Biofilms | Reduced to < Detection Limit | [3] |

| Staphylococcus aureus & Pseudomonas aeruginosa | Not Specified (undiluted solution) | 1 minute | In Vitro Suspension | >5 log10 | [8] |

| Escherichia coli & Staphylococcus aureus | Not Specified | Not Specified | Cutting Boards | 2.2-2.4 log10 CFU/cm² (E. coli), 1.7-1.9 log10 CFU/cm² (S. aureus) | [9] |

| Listeria monocytogenes | 65 | 10 minutes | Biofilms | Bactericidal Effect | [9] |

| Various Bacteria | 248-1490 | 2-10 minutes | Not Specified | 5 to 6 log10 (99.999% to 99.9999%) | [7] |

| Surface Bacteria (ICU) | Not Specified | Not Specified | Environmental Surfaces | Significant Reduction (716 to 56 CFU) | [10] |

| Escherichia coli | 50 µM (~2.6 ppm) | 5 minutes | In Vitro Suspension | Complete inhibition of cell division | [2] |

Table 3: Fungicidal Efficacy of Hypochlorous Acid

| Fungus | HOCl Concentration (ppm) | Contact Time | Surface/Condition | Log Reduction/Effect | Reference |

| Candida albicans & other Candida species | Not Specified | < 1 minute | In Vitro Suspension | 6 log10 (99.9999%) | [11] |

| Sporothrix schenckii | Not Specified | 1 minute | In Vitro Suspension | 6 log10 (99.9999%) | [11] |

| Trichophyton mentagrophytes | Not Specified | 1 minute | In Vitro Suspension | 6 log10 (99.9999%) | [11] |

| Various Fungi | 248-1490 | 10 minutes | Not Specified | 5 to 6 log10 (99.999% to 99.9999%) | [7] |

| Candida albicans | Dilutions up to 1/64 | < 1 minute | Not Specified | Bactericidal and Fungicidal | [12] |

Mechanism of Action

Hypochlorous acid exerts its potent biocidal activity through a multi-targeted mechanism that leads to the rapid inactivation of microorganisms. Due to its neutral electrical charge, HOCl can efficiently penetrate the cell walls and membranes of bacteria, viruses, and fungi[4][13]. Once inside the cell, or upon interaction with the cell envelope, HOCl acts as a strong oxidizing agent, leading to:

-

Protein Denaturation: HOCl reacts with amino acids, causing the unfolding and aggregation of proteins, which disrupts essential cellular functions and enzymatic activity[14][15].

-

Lipid Peroxidation: It attacks the unsaturated fatty acids in the cell membrane, leading to lipid peroxidation, which compromises membrane integrity and function[14].

-

Inhibition of DNA Synthesis: HOCl can cause single and double-stranded DNA breaks, interrupting DNA replication and rendering the genetic material of the microorganism useless[2][4][5].

-

Metabolic Disruption: By oxidizing key enzymes, HOCl can inhibit critical metabolic pathways, such as ATP production[4].

This multifaceted attack ensures a rapid and effective kill, and makes the development of microbial resistance highly unlikely.

Caption: A diagram illustrating the multi-targeted mechanism of action of Hypochlorous Acid.

Experimental Protocols for Efficacy Testing

To substantiate claims of biocidal efficacy for surface disinfection, standardized testing methodologies must be employed. The following protocols are based on established standards from organizations such as ASTM International and AOAC INTERNATIONAL.

Virucidal Efficacy on Hard, Non-Porous Surfaces (Based on ASTM E1053)

This method is designed to evaluate the efficacy of liquid and spray disinfectants against viruses on inanimate, non-porous surfaces[16][17][18].

-

Objective: To determine the log reduction of a specific virus on a hard, non-porous surface after treatment with the disinfectant.

-

Materials:

-

Test Virus Stock: A high-titer stock of the challenge virus (e.g., Human Coronavirus, Influenza A, Norovirus).

-

Cell Culture: Appropriate host cells for viral propagation and titration.

-

Test Carriers: Sterile glass or stainless steel carriers (e.g., 1x1 inch squares).

-

Test Substance: Fumasol (Hypochlorous Acid solution).

-

Control Substance: A buffer or saline solution that is non-virucidal.

-

Neutralizer: A solution capable of inactivating the biocidal properties of HOCl to halt the reaction at the specified contact time.

-

Organic Soil Load: Optional, such as 5% Fetal Bovine Serum, to simulate real-world conditions.

-

-

Procedure:

-

Carrier Inoculation: A defined volume of the virus stock (with or without organic soil load) is spread evenly onto the surface of each sterile carrier and allowed to dry completely in a controlled environment.

-

Disinfectant Application: The test substance (Fumasol) is applied to the dried, inoculated carriers according to the product's intended use instructions (e.g., sprayed until thoroughly wet). Control carriers are treated with the control substance.

-

Contact Time: The treated carriers are held for the specified contact time (e.g., 1, 5, 10 minutes) at a controlled temperature (typically room temperature).

-

Neutralization: Following the contact time, the carriers are transferred to a solution containing the neutralizer to stop the virucidal action.

-

Virus Elution and Titration: The virus is eluted from the carriers, and serial dilutions of the eluate are prepared. The viral titer is then determined using a standard assay, such as the Tissue Culture Infectious Dose 50% (TCID50) assay or a plaque assay[19].

-

Data Analysis: The log reduction in viral titer is calculated by comparing the viral titer recovered from the test carriers to that recovered from the control carriers. A common requirement for a virucidal claim is a ≥4-log reduction[17].

-

Caption: A flowchart of the standardized workflow for testing virucidal efficacy on surfaces.

Bactericidal Efficacy of Spray Disinfectants (Based on AOAC Official Method 961.02)

This method is used to evaluate the efficacy of spray disinfectants against bacteria on hard, non-porous surfaces[20][21].

-

Objective: To determine if a spray disinfectant sterilizes a specified number of contaminated carriers.

-

Materials:

-

Test Bacteria: Standardized cultures of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica.

-

Test Carriers: Sterile glass microscope slides (18 x 36 mm)[22].

-

Test Substance: Fumasol (Hypochlorous Acid solution) applied as a spray.

-

Culture Media and Neutralizers: Appropriate for the growth and recovery of the test bacteria.

-

-

Procedure:

-

Carrier Inoculation: A defined volume of a 48-54 hour broth culture of the test bacterium is applied to each sterile glass slide and dried for 30-40 minutes.

-

Disinfectant Application: The inoculated carriers are sprayed with the Fumasol disinfectant from a specified distance (e.g., 6-8 inches) until thoroughly wet.

-

Contact Time: The carriers remain wet for the product's specified contact time (typically up to 10 minutes).

-

Transfer to Neutralizer: After the contact time, each carrier is transferred to a tube containing a suitable liquid neutralizer broth.

-

Incubation: The broth tubes are incubated under optimal conditions for the growth of the test bacterium (e.g., 48 hours at 37°C).

-

Observation: The tubes are visually inspected for turbidity, which indicates bacterial growth.

-

Performance Standard: For a product to pass, a certain number of carriers must show no growth. For example, for a 60-carrier test, at least 59 must show no growth of the test organism[21].

-

Conclusion

The data and methodologies presented in this guide underscore the potent and broad-spectrum biocidal efficacy of Fumasol's active ingredient, Hypochlorous Acid. Its rapid action against viruses, bacteria, and fungi on surfaces, combined with a multi-targeted mechanism of action that minimizes the risk of resistance, makes it a highly effective disinfectant for a wide range of applications. Adherence to standardized testing protocols, such as those outlined by ASTM and AOAC, is crucial for the validation of its performance claims. This guide provides a foundational resource for scientific and professional audiences engaged in the study and application of advanced disinfection technologies.

References

- 1. microbiochemjournal.com [microbiochemjournal.com]

- 2. The inhibition of bacterial growth by hypochlorous acid. Possible role in the bactericidal activity of phagocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bactericidal activity of strong acidic hypochlorous water against Escherichia coli O157:H7 and Listeria monocytogenes in biofilms attached to stainless steel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hypochlorous Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Efficiency of Hypochlorous Acid and Its Effect on Some Properties of Alginate Impression Material - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aquaoxcom.swstesting.com [aquaoxcom.swstesting.com]

- 8. actimaris.com [actimaris.com]

- 9. Hypochlorous Acid Research by Industry - Results Industry: Food Application: Contact Surfaces [hocl.com]

- 10. rjpn.org [rjpn.org]

- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ecoloxtech.com [ecoloxtech.com]

- 15. disinfexol.com [disinfexol.com]

- 16. store.astm.org [store.astm.org]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. microbac.com [microbac.com]

- 19. Virucidal Efficacy Test (ASTM 1053) – Cremco [cremco.ca]

- 20. Germicidal Spray Products Test - Microbe [microbe.creativebiomart.net]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. microchemlab.com [microchemlab.com]

Farnesol's Mode of Action on Fungal Pathogens: An In-Depth Technical Guide

Disclaimer: Initial searches for "Fumasol" did not yield specific results for a known antifungal agent. The following guide is based on the strong likelihood that the query pertained to "Farnesol," a well-documented quorum-sensing molecule with significant, pleiotropic effects on fungal pathogens.

Introduction

Farnesol (B120207) is a C15 isoprenoid alcohol that functions as a quorum-sensing molecule, primarily in the opportunistic pathogen Candida albicans.[1] It plays a crucial role in regulating fungal morphology, biofilm formation, and virulence.[2] Beyond its role in cell-to-cell communication, farnesol exhibits direct antifungal properties and can potentiate the activity of conventional antifungal drugs.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying farnesol's action against fungal pathogens, intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Farnesol's antifungal activity is multifaceted, impacting several essential cellular processes simultaneously. The primary modes of action include disruption of membrane integrity, induction of mitochondrial dysfunction and apoptosis, and interference with key signaling pathways.

Farnesol compromises the fungal cell membrane, a critical barrier for maintaining cellular homeostasis. This disruption is achieved through the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[5]

-

Inhibition of Ergosterol Biosynthesis: Farnesol is a precursor in the sterol biosynthesis pathway.[5] The accumulation of exogenous farnesol can lead to feedback inhibition of this pathway, resulting in decreased ergosterol levels.[5] This depletion of ergosterol alters membrane fluidity and permeability, ultimately leading to cell lysis.[6] Studies have shown that exposure to subinhibitory concentrations of farnesol significantly decreases the amount of ergosterol in fungal cells.[5][7] This effect is particularly pronounced under conditions of osmotic stress, further highlighting farnesol's impact on the cell membrane.[5][7]

Farnesol is a potent inducer of apoptosis, or programmed cell death, in a variety of fungal species, including Aspergillus nidulans and Candida albicans.[8][9] This process is primarily mediated through its effects on mitochondrial function.

-

Reactive Oxygen Species (ROS) Accumulation: Farnesol treatment leads to the accumulation of reactive oxygen species (ROS) within the fungal cell.[8][10] This oxidative stress damages cellular components, including mitochondria.

-

Mitochondrial Degradation: The increased ROS levels contribute to mitochondrial degradation, a hallmark of apoptosis.[9][10] Proteomic analyses of farnesol-treated C. albicans have revealed the downregulation of proteins involved in the mitochondrial electron transport chain and respiratory chain.[9]

-

Caspase Activation: Farnesol induces the upregulation and activation of caspases, which are key executioner proteins in the apoptotic cascade.[9][10]

Farnesol modulates critical signaling pathways that regulate fungal virulence, most notably the Ras-cAMP-PKA pathway, which controls the morphological transition from yeast to hyphal growth in C. albicans.[11][12][13]

-

Inhibition of the Ras-cAMP-PKA Pathway: Farnesol inhibits the adenylyl cyclase, Cyr1p, a key enzyme in the cAMP signaling pathway.[12][14] This inhibition prevents the yeast-to-hypha transition, a critical step for biofilm formation and tissue invasion. By blocking this pathway, farnesol maintains C. albicans in its less virulent yeast form.[15]

-

Impact on Cell Wall Integrity (CWI) Pathway: In Aspergillus fumigatus, farnesol has been shown to inhibit the CWI pathway.[16] This is significant as the CWI pathway is crucial for maintaining cell wall integrity in response to stress.[16]

Quantitative Data on Farnesol's Antifungal Activity

The following tables summarize the quantitative data on the antifungal efficacy of farnesol, both alone and in combination with other antifungal agents.

Table 1: Minimum Inhibitory Concentrations (MICs) of Farnesol Against Various Fungal Pathogens

| Fungal Species | Farnesol MIC Range | Reference(s) |

| Aspergillus fumigatus | 1,500 - 6,000 µM | [17] |

| Aspergillus flavus | 3,000 - 12,000 µM | [17] |

| Coccidioides posadasii | 0.00171 - 0.01369 mg/L | [5][7] |

| Candida auris | 400 - 500 µM (MIC50) | [18] |

| Candida albicans | >600 µM (Biofilm) | [19] |

Table 2: Synergistic Interactions of Farnesol with Conventional Antifungal Drugs

| Fungal Species | Antifungal Drug | Farnesol Concentration | Observation | FICI | Reference(s) |

| Candida albicans | Fluconazole | 200 µM | Synergism | ≤ 0.5 | [4] |

| Candida albicans | Itraconazole | 200 µM | Synergism | ≤ 0.5 | [4] |

| Candida parapsilosis | Fluconazole | 200 µM | Synergism | ≤ 0.5 | [20] |

| Candida parapsilosis | Itraconazole | 200 µM | Synergism | ≤ 0.5 | [20] |

| Coccidioides posadasii | Various Antifungals | Subinhibitory | Synergism | ≤ 0.5 | [5][7] |

| Candida auris (Resistant) | Fluconazole | 200 µM | MIC50 of Fluconazole decreased from 256 µg/mL to 1 µg/mL | Not specified | [18][21] |

| Candida albicans (Biofilm) | Micafungin (B1204384) | 300 µM | Synergism | 0.49 | [19][22] |

| Candida albicans (Biofilm) | Fluconazole | Not specified | Synergism | 0.50 | [19][22] |

FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 indicates synergy.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on farnesol's mode of action.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a defined cell concentration.

-

Serial Dilution of Antifungal Agent: The antifungal agent (e.g., farnesol) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) to allow fungal growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.[17]

This assay measures the metabolic activity of fungal biofilms to assess their viability after treatment.

-

Biofilm Formation: Fungal cells are allowed to adhere to the bottom of a 96-well plate and form a biofilm over a specified period.

-

Treatment: The mature biofilms are treated with various concentrations of the antifungal agent.

-

XTT Labeling: The biofilms are washed and then incubated with an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution. Metabolically active cells reduce the XTT to a formazan (B1609692) product.

-

Colorimetric Measurement: The color change is measured spectrophotometrically, and the results are used to calculate the percentage of biofilm inhibition.[22]

This protocol is used to measure the ergosterol content in fungal cells.

-

Cell Harvesting and Saponification: Fungal cells are harvested, and the cell pellets are saponified using a solution of alcoholic potassium hydroxide.

-

Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted using a solvent like n-heptane.

-

Spectrophotometric Analysis: The ergosterol content in the extract is determined by scanning spectrophotometry between 240 and 300 nm. The presence of ergosterol and the intermediate 24(28) dehydroergosterol (B162513) results in a characteristic four-peaked curve.[5]

-

Annexin V Staining: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis. Protoplasts are generated from fungal cells and stained with FITC-Annexin V and propidium (B1200493) iodide (PI). Annexin V-positive and PI-negative cells are considered to be in the early stages of apoptosis.[23]

-

TUNEL Assay: The TUNEL (Terminal deoxynucleotidyltransferase-mediated dUTP-biotin nick end labeling) assay detects DNA fragmentation, a later event in apoptosis.[9][10]

Visualizing Farnesol's Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of Farnesol's primary modes of action on fungal pathogens.

Caption: Farnesol's inhibition of the Ras-cAMP-PKA signaling pathway.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

Farnesol exhibits a complex and potent mode of action against fungal pathogens, targeting multiple cellular processes essential for their survival and virulence. Its ability to disrupt membrane integrity, induce apoptosis, and interfere with key signaling pathways makes it a promising candidate for further investigation as a standalone antifungal agent or as an adjuvant to enhance the efficacy of existing drugs. The synergistic effects observed with conventional antifungals, particularly against drug-resistant strains, are of significant clinical interest.[4][18]

Future research should focus on elucidating the precise molecular targets of farnesol and further exploring its potential in vivo. A deeper understanding of its mechanism of action will be crucial for the development of novel therapeutic strategies to combat the growing threat of fungal infections.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Potential of Farnesol as a Novel Antifungal Drug and Related Challenges | Semantic Scholar [semanticscholar.org]

- 4. Combination of Farnesol with Common Antifungal Drugs: Inhibitory Effect against Candida Species Isolated from Women with RVVC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Farnesol on Growth, Ergosterol Biosynthesis, and Cell Permeability in Coccidioides posadasii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Farnesol, a Fungal Quorum-Sensing Molecule Triggers Candida Albicans Morphological Changes by Downregulating the Expression of Different Secreted Aspartyl Proteinase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of farnesol on growth, ergosterol biosynthesis, and cell permeability in Coccidioides posadasii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Farnesol-induced apoptosis in Aspergillus nidulans reveals a possible mechanism for antagonistic interactions between fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.vu.nl [research.vu.nl]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Farnesol and Cyclic AMP Signaling Effects on the Hypha-to-Yeast Transition in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Farnesol and dodecanol effects on the Candida albicans Ras1-cAMP signalling pathway and the regulation of morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. Farnesol misplaces tip-localized Rho proteins and inhibits cell wall integrity signalling in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Effects of Farnesol Alone and in Combination with Antifungal Drugs Against Aspergillus Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Farnesol Boosts the Antifungal Effect of Fluconazole and Modulates Resistance in Candida auris through Regulation of the CDR1 and ERG11 Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro interactions between farnesol and fluconazole, amphotericin B or micafungin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Farnesol as an antifungal agent: comparisons among MTLa and MTLα haploid and diploid Candida albicans and Saccharomyces cerevisiae [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Chemical Composition and Analysis of Formaldehyde-Based Sterilants (Fumasol Archetype)

Disclaimer: "Fumasol" is a trade name for various disinfectant and fumigant products. The exact composition of a specific "Fumasol" product is proprietary and can vary. However, a primary active ingredient in many such high-level sterilants is formaldehyde (B43269). This guide focuses on the technical specifications of a representative formaldehyde-based sterilant, commonly known as formalin, which serves as a scientific archetype for products of this class.

Core Chemical Composition

Formaldehyde-based sterilants are typically aqueous solutions, where formaldehyde (CH₂O) is the principal active component. Commercial-grade solutions, often referred to as "formalin," are not pure formaldehyde in water. They are complex equilibrium solutions containing hydrated formaldehyde (methanediol), and its polymers (paraformaldehyde), and are often stabilized with methanol (B129727) to prevent polymerization and oxidation.[1][2]

Table 1: Typical Quantitative Composition of Formalin

| Component | Chemical Formula | CAS Number | Concentration (% w/w) | Purpose |

| Formaldehyde | CH₂O | 50-00-0 | 37 - 40% | Active Biocidal Agent |

| Methanol | CH₃OH | 67-56-1 | 10 - 15% | Stabilizer |

| Water | H₂O | 7732-18-5 | 45 - 53% | Solvent |

Note: In aqueous solution, formaldehyde exists in equilibrium with its hydrated form, methanediol (B1200039) (CH₂(OH)₂), and various oligomers (polyoxymethylene glycols).[3]

Mechanism of Action: The Biocidal Pathway

The potent, broad-spectrum antimicrobial activity of formaldehyde stems from its ability to non-specifically alkylate macromolecules, effectively cross-linking and inactivating essential cellular components.[1][4] This reactivity makes it effective against bacteria, fungi, viruses, and spores.[4]

The primary mechanism involves the reaction of formaldehyde with primary amino groups (e.g., in lysine), sulfhydryl groups (cysteine), and other nucleophilic groups on proteins and the ring nitrogen atoms of purine (B94841) bases in nucleic acids (e.g., guanine).[1] This action irreversibly denatures proteins and damages DNA, leading to the cessation of cellular functions and cell death.[1][5]

Figure 1. Antimicrobial mechanism of formaldehyde via macromolecule cross-linking.

Experimental Protocols for Quantitative Analysis

Accurate quantification of formaldehyde in solution is critical for efficacy and safety. Due to its reactive nature, direct measurement is challenging. Standard methods often involve derivatization followed by a quantitative technique.

This method is based on the Hantzsch reaction, where formaldehyde reacts with Fluoral-P (4-amino-3-penten-2-one) and ammonium (B1175870) acetate (B1210297) to form a stable yellow product, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL), which can be quantified spectrophotometrically.[6]

I. Reagent Preparation:

-

Fluoral-P Reagent: Dissolve 25 g of ammonium acetate, 0.5 g of acetylacetone, and 0.3 g of glacial acetic acid in 100 mL of deionized water. This solution should be freshly prepared.

II. Sample Preparation & Derivatization:

-

Prepare a stock solution of the formaldehyde-based sterilant by making a precise dilution in deionized water to bring the expected formaldehyde concentration into the linear range of the assay (typically 0.1 - 4.0 ppm).[6]

-

Pipette 2.0 mL of the diluted sample (or standard) into a 15 mL test tube.

-

Add 2.0 mL of the Fluoral-P reagent to the test tube.

-

Vortex the tube thoroughly to ensure complete mixing.

-

Incubate the mixture in a water bath at 60°C for 10 minutes to allow for color development.

-

Allow the solution to cool to room temperature for 15-20 minutes.

III. Quantification:

-

Calibrate a UV-VIS spectrophotometer using a blank (2.0 mL deionized water + 2.0 mL Fluoral-P reagent).

-

Measure the absorbance of the cooled sample at the wavelength of maximum absorbance for DDL, approximately 412 nm.

-

Determine the concentration of formaldehyde in the sample by comparing its absorbance to a standard curve generated from solutions of known formaldehyde concentrations.

For lower concentrations or complex matrices, a highly sensitive method using Electrospray Ionization Mass Spectrometry (ESI-MS) is employed. Formaldehyde is first derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium.[7]

I. Reagent Preparation:

-

DNPH Solution: Prepare a saturated solution of 2,4-DNPH in 0.5 M sulfuric acid.

II. Sample Preparation & Derivatization:

-

Precisely dilute the sterilant sample in methanol to an expected formaldehyde concentration range of 10-200 µM.[7]

-

Mix the diluted sample with the acidic DNPH solution.

-

Allow the reaction to proceed to form the formaldehyde-2,4-dinitrophenylhydrazone derivative.

-

Neutralize the solution and remove sulfate (B86663) ions by adding a precipitating agent like Barium Hydroxide (Ba(OH)₂).[7]

-

Perform a liquid-liquid extraction of the derivative into a suitable organic solvent (e.g., isobutyl acetate).[7]

III. Quantification:

-

Introduce the extracted sample into an ESI-Time-of-Flight (TOF) Mass Spectrometer.

-

Monitor the signal intensity of the mass fragment corresponding to the derivatized formaldehyde (m/z = 209 for the [M-H]⁻ ion).[7]

-

Quantify the formaldehyde concentration against a calibration curve prepared with known standards. The limit of detection for this method can be as low as ~7.8 µM.[7]

Figure 2. Generalized workflow for the quantitative analysis of formaldehyde.

References

- 1. Formaldehyde | Basicmedical Key [basicmedicalkey.com]

- 2. Formaldehyde - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

Hypochlorous Acid: A Technical Guide to its Disinfectant Properties

An in-depth analysis for researchers, scientists, and drug development professionals.

Hypochlorous acid (HOCl) is a potent, broad-spectrum disinfectant that is naturally produced by the human immune system.[1][2][3][4] Its high antimicrobial efficacy, coupled with a favorable safety profile, has led to its increasing use in various applications, from healthcare and wound care to food safety and general sanitation.[5][6][7] This technical guide provides a comprehensive review of the scientific literature on hypochlorous acid as a disinfectant, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Concepts: Production and Stability

The efficacy and application of hypochlorous acid are intrinsically linked to its production method and chemical stability.

Production Methods

Hypochlorous acid is predominantly produced through three main methods:

-

Electrochemical Activation (ECA): This is a common method that involves the electrolysis of a dilute salt (sodium chloride) solution.[8][9] By controlling parameters such as current density, pH, and electrode materials, high-purity and stable HOCl solutions can be generated.[8][10] Some advanced systems utilize membrane-free cells for continuous production without chemical additives.[8]

-

Acidification of Sodium Hypochlorite (B82951): HOCl can be produced by carefully adjusting the pH of a sodium hypochlorite (bleach) solution to a slightly acidic range (typically pH 3.5-6.5) using acids like hydrochloric acid, phosphoric acid, or sulfuric acid.[8][9][11] Precise pH control is critical to ensure the predominance of HOCl and to avoid the formation of less effective chlorine species or toxic chlorine gas.[8][9]

-

Dissolving Sodium Dichloroisocyanurate (NaDCC) in Water: NaDCC tablets can be dissolved in water to generate a solution of hypochlorous acid.[9] This method provides a convenient way to produce HOCl at the point of use.[9]

Factors Affecting Stability

Hypochlorous acid is inherently unstable and can degrade over time, impacting its disinfectant efficacy.[8][10][12] Several factors influence its stability:

-

pH: The pH of the solution is the most critical factor. HOCl is most stable and exists as the predominant species in a slightly acidic pH range of 3.5 to 6.5.[8][12][13] Outside this range, it can convert to less effective hypochlorite ions (at higher pH) or chlorine gas (at lower pH).[14]

-

Temperature: Higher temperatures accelerate the decomposition of HOCl.[10][15] Therefore, storage in cool conditions is recommended.[15]

-

Light Exposure: UV radiation and sunlight can break down HOCl molecules, reducing their disinfecting power.[10][13][15] Opaque and UV-protective packaging is crucial for maintaining stability.[2][12]

-

Presence of Contaminants: Organic matter, heavy metals, and certain ions can react with and consume HOCl, reducing its concentration and efficacy.[10][15] The use of high-purity water and clean manufacturing processes is essential for producing stable solutions.[15][16]

Mechanism of Antimicrobial Action

Hypochlorous acid's potent antimicrobial activity stems from its ability to act as a strong oxidizing agent, disrupting essential cellular components of microorganisms.[1][13] As a neutral molecule, HOCl can easily penetrate the cell walls and membranes of bacteria, viruses, and fungi.[3][17]

Once inside the cell, HOCl targets multiple components:

-

Proteins: HOCl reacts with and oxidizes sulfhydryl groups in amino acids like cysteine and methionine, leading to protein denaturation, aggregation, and loss of function.[3][18] This disrupts critical enzymatic activities and structural integrity.[17]

-

Nucleic Acids: HOCl can cause damage to both DNA and RNA, leading to breaks in the nucleic acid strands and interfering with replication and transcription.[3][13][17]

-

Lipids: It can induce lipid peroxidation by reacting with unsaturated fatty acids in the cell membrane, leading to the formation of chlorohydrins and disrupting membrane integrity, causing cell lysis.[18]

-

Metabolism: HOCl can inhibit key metabolic pathways, such as ATP production, by targeting enzymes involved in cellular respiration.[3][17]

Quantitative Efficacy of Hypochlorous Acid

The disinfectant efficacy of HOCl is dependent on its concentration and the contact time with the microorganism. The following tables summarize quantitative data from various studies.

Virucidal Activity

| Virus | HOCl Concentration (ppm) | Contact Time | Log Reduction | Organic Load | Reference |

| SARS-CoV-2 | >35 | - | Effective Inactivation | - | [1] |

| SARS-CoV-2 (Wuhan and Delta strains) | 19-200 | 20 seconds - 5 minutes | 3-4 | 0.05-0.25% FBS | [19] |

| Human Coronavirus OC43 | 100 | 30 seconds | Complete Destruction | With and without saliva | [20] |

| Influenza A virus (H7N1) | 50, 100, 200 | < 1 minute | - | - | [13] |

| Influenza virus (H1N1) | 100 | 30 seconds | Complete Destruction | With and without saliva | [20] |

| Norovirus | 200 | 1 minute | Effective Decontamination | - | [13] |

| Norovirus | 18.8 (liquid and fog) | - | Effective Inactivation | - | [1] |

| Herpes Simplex Virus 1 (HSV1) | 100 | 30 seconds | Complete Destruction | - | [20] |

Bactericidal Activity

| Bacteria | HOCl Concentration (ppm) | Contact Time | Log Reduction | Reference |

| Escherichia coli | - | - | Rapid and effective | [5] |

| Staphylococcus aureus | - | - | Rapid and effective | [5] |

| Pseudomonas aeruginosa | - | - | Rapid and effective | [5] |

| Listeria monocytogenes | - | - | Rapid and effective | [5] |

| Streptococcus mutans (biofilm) | - | - | Effective | [1] |

| Streptococcus gordonii (biofilm) | - | - | Effective | [1] |

| XDR/MDR Gram-negative and Gram-positive bacteria | 8.84 mM | - | Effective killing of 1.5 x 10⁸ CFU/mL | [21] |

Fungicidal and Sporicidal Activity

| Microorganism | HOCl Concentration | Contact Time | Efficacy | Reference |

| Candida albicans | - | - | Effective | [5] |

| Aspergillus niger | - | - | Effective | [5] |

| Trichophyton mentagrophytes | - | - | Effective | [5] |

| Bacillus subtilis spores | - | - | Sporicidal activity demonstrated | [5] |

| Clostridium difficile spores | - | - | Sporicidal activity demonstrated | [5] |

| Bacillus cereus spores | 5,000 ppm (pH 9.5) | 10 minutes | 4-log reduction | [22] |

Experimental Protocols for Efficacy Testing

Standardized experimental protocols are crucial for evaluating and comparing the disinfectant properties of hypochlorous acid.

Suspension Test for Virucidal Efficacy

This protocol is a common method to assess the ability of a disinfectant to inactivate viruses in a liquid suspension.

Methodology:

-

Virus Preparation: A high-titer stock of the target virus is prepared in a suitable cell culture medium.

-

Disinfectant and Organic Load Preparation: The hypochlorous acid solution is diluted to the desired test concentration. An organic load, such as fetal bovine serum (FBS), is often included to simulate real-world conditions where disinfectants may encounter proteins and other organic matter.[19]

-

Exposure: The virus suspension is mixed with the organic load and then with the HOCl solution at a specific ratio (e.g., 1:9 or 1:19).[19] The mixture is incubated for a predetermined contact time (e.g., 20 seconds, 1 minute, 5 minutes).[13][19]

-

Neutralization: Immediately after the contact time, a neutralizer (e.g., sodium thiosulfate) is added to stop the disinfectant action of HOCl.[19]

-

Viral Titer Quantification: The infectivity of the remaining virus is quantified using methods such as the 50% Tissue Culture Infectious Dose (TCID50) assay or plaque assays.[19][20] This involves making serial dilutions of the neutralized mixture and inoculating them onto susceptible host cell cultures.

-

Data Analysis: The log reduction in viral titer is calculated by comparing the titer of the disinfectant-treated group to that of a control group (treated with a placebo, such as water).

Carrier Test for Surface Disinfection

Carrier tests evaluate the efficacy of a disinfectant on a contaminated surface, simulating practical applications.

Methodology:

-

Carrier Preparation: Standardized carriers (e.g., stainless steel discs, glass slides, or rayon sheets) are sterilized.[23]

-

Inoculation: A known amount of the test microorganism is applied to the surface of the carrier and allowed to dry.

-

Disinfection: The inoculated carrier is exposed to the hypochlorous acid solution for a specific contact time. This can be done by immersion, spraying, or wiping.[13]

-

Neutralization and Recovery: The carrier is transferred to a neutralizing broth to inactivate the disinfectant and recover the surviving microorganisms.

-

Quantification: The number of viable microorganisms is determined by plating the neutralized broth and counting the resulting colonies.

-

Data Analysis: The log reduction in the number of microorganisms is calculated by comparing the results from the treated carriers to those from control carriers.

Safety and Toxicology

Hypochlorous acid is generally considered safe for human use at appropriate concentrations and is non-toxic to mammalian cells.[7][13][24] It is an endogenous substance produced by neutrophils in the human body to fight infection.[1][25] Clinical studies have demonstrated its safety in various applications, including wound care, ophthalmology, and respiratory treatments, with minimal reports of cytotoxicity or hypersensitivity.[6][24] Preclinical studies have established that HOCl is a low-hazard substance, belonging to the fourth class of toxicity, with its half-lethal dose (DL50) not being determined.[26]

Signaling Pathways and Bacterial Stress Response

The potent antimicrobial activity of hypochlorous acid induces a significant stress response in bacteria. Exposure to HOCl leads to the accumulation of unfolded and aggregated proteins.[18][27] In response, bacteria up-regulate heat-shock proteins and chaperones, such as Hsp33, which help to prevent lethal protein aggregation and protect essential cellular components.[18][27] Understanding these bacterial defense mechanisms is crucial for developing strategies to overcome microbial resistance to disinfectants.

Conclusion

Hypochlorous acid is a highly effective, broad-spectrum disinfectant with a well-established safety profile. Its potent antimicrobial activity is attributed to its ability to disrupt multiple cellular targets in microorganisms. The stability and efficacy of HOCl solutions are highly dependent on factors such as pH, temperature, and purity. Standardized experimental protocols are essential for the accurate evaluation of its disinfectant properties. For researchers, scientists, and drug development professionals, a thorough understanding of these core concepts is paramount for harnessing the full potential of hypochlorous acid in various applications.

References

- 1. Hypochlorous Acid (HOCl) as a Promising Respiratory Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HOCL Stability: Key Formulation Challenges & Fixes [xj-beauty.com]

- 3. microbiochemjournal.com [microbiochemjournal.com]

- 4. aaosh.org [aaosh.org]

- 5. bak.s2y.us [bak.s2y.us]

- 6. Hypochlorous Acid Clinical Trials: Current Status and Advances [eureka.patsnap.com]

- 7. ultraluxhealth.com [ultraluxhealth.com]

- 8. How to Synthesize Hypochlorous Acid for Optimal Stability? [eureka.patsnap.com]

- 9. hocltrust.org [hocltrust.org]

- 10. preprints.org [preprints.org]

- 11. KR20130009907A - Method for preparing hypochlorous acid water with high stability - Google Patents [patents.google.com]

- 12. Future-Proofing Hypochlorous Acid Formulations for Stability [eureka.patsnap.com]

- 13. Hypochlorous Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hypochlorous Acid as a Potential Wound Care Agent: Part I. Stabilized Hypochlorous Acid: A Component of the Inorganic Armamentarium of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US20150119245A1 - Method for Producing Shelf Stable Hypochlorous Acid Solutions - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iwaponline.com [iwaponline.com]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro and In Vivo Antimicrobial Activity of Hypochlorous Acid against Drug-Resistant and Biofilm-Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Boosting hypochlorite’s disinfection power through pH modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biomiq.health [biomiq.health]

- 25. Antimicrobial efficacy, mode of action and in vivo use of hypochlorous acid (HOCl) for prevention or therapeutic support of infections - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Toxicity Profile of Fumonisin B1 for Research Laboratories

Disclaimer: The term "Fumasol" does not correspond to a recognized chemical entity in the scientific literature. Based on the context of safety and toxicity profiling for research, this guide focuses on Fumonisin B1 (FB1) , a prevalent mycotoxin from the Fusarium species. It is plausible that "Fumasol" is a trade name, internal laboratory code, or a misspelling related to Fusarium toxins. This document provides a comprehensive overview of the known safety and toxicity profile of Fumonisin B1.

Executive Summary

Fumonisin B1 (FB1) is the most abundant and toxic of the fumonisin mycotoxins, primarily produced by the fungi Fusarium verticillioides and Fusarium proliferatum.[1] A common contaminant of maize and other cereals worldwide, FB1 poses significant health risks to both humans and animals, necessitating careful handling and a thorough understanding of its toxicological properties in a research setting.[1][2] The primary mechanism of FB1 toxicity is the disruption of sphingolipid metabolism through the inhibition of the enzyme ceramide synthase.[3][4] This interference with a fundamental cellular pathway leads to a cascade of downstream effects, including organ-specific toxicities, developmental defects, and carcinogenicity.[4][5] This guide provides a detailed summary of the toxicological data for FB1, experimental protocols for its assessment, and visual representations of its mechanism of action to inform safe laboratory practices and support drug development professionals.

Quantitative Toxicological Data

The following tables summarize the key quantitative data regarding the toxicity of Fumonisin B1.

Table 1: Acute Toxicity of Fumonisin B1

| Species | Route of Administration | LD50 | Reference |

| Mouse | Intraperitoneal | 443 mg/kg | [6] |

| Rat (Male, Sprague-Dawley) | Intravenous | 1.25 mg/kg bw | [7] |

| Rat (Male, Fischer) | Gavage | >50 mg/kg bw (single dose) | [7] |

Note: The single-dose oral LD50 of Fumonisin B1 is not well-established and appears to be low in acute toxicity via this route.[2][7]

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL) of Fumonisin B1

| Species | Duration | Endpoint | NOAEL | Reference |

| Rat (Fischer/344) | 90 days | Nephrotoxicity | 0.2 mg/kg bw/day | [8] |

| Mouse (B6C3F1) | 2 years | Liver adenomas and carcinomas (females) | <50 ppm in feed | [9] |

| Rat (Fischer 344/N) | 2 years | Kidney tubule adenomas and carcinomas (males) | <50 ppm in feed | [9] |

Table 3: In Vitro Cytotoxicity of Fumonisin B1

| Cell Line | Endpoint | IC50 | Reference |

| Primary Rat Hepatocytes | Inhibition of sphingolipid biosynthesis | 0.1 µM | [10] |

| Pig Kidney Epithelial Cells (LLC-PK1) | Inhibition of sphingosine (B13886) biosynthesis | 35 µM | [10] |

| MDCK Dog Kidney Epithelial Cells | Cell viability | 3 µg/ml | [11] |

Mechanism of Action

The primary molecular mechanism of Fumonisin B1 toxicity is the competitive inhibition of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway.[3] FB1's structure mimics that of sphinganine (B43673) and sphingosine, the substrates for ceramide synthase.[12] This inhibition leads to the accumulation of free sphinganine and sphingosine and a depletion of complex sphingolipids, which are crucial for cell structure, signaling, and regulation.[3][4] The disruption of sphingolipid homeostasis is linked to a variety of downstream cellular dysfunctions, including oxidative stress, apoptosis, and altered cytokine signaling.[13][14]

Signaling Pathway of Fumonisin B1-Induced Toxicity

Caption: Fumonisin B1 inhibits ceramide synthase, leading to the accumulation of sphinganine and sphingosine and the depletion of complex sphingolipids, which in turn causes cellular dysfunction and organ toxicity.

Genotoxicity and Carcinogenicity

Fumonisin B1 is not considered a direct genotoxic agent; it does not typically induce gene mutations in bacterial assays.[15] However, it can cause chromosomal aberrations in mammalian cells at low concentrations.[15] The International Agency for Research on Cancer (IARC) has classified Fumonisin B1 as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[16] Its carcinogenic effects are thought to be secondary to its chronic toxicity and the resulting regenerative cell proliferation, particularly in the liver and kidneys.[9][14] In long-term studies, FB1 has been shown to induce liver adenomas and carcinomas in female mice and kidney tubule adenomas and carcinomas in male rats.[9]

Reproductive and Developmental Toxicity

Fumonisin B1 is a known developmental toxicant.[12][17] It can cross the placenta and cause embryotoxicity and teratogenic effects.[18] In animal studies, maternal exposure to FB1 has been linked to growth retardation, developmental abnormalities, and even fetal death.[17] One of the proposed mechanisms for its developmental toxicity is the disruption of folate transport, which can lead to neural tube defects.[12][17] While some studies in rats have not shown overt adverse effects on reproductive performance, others have linked FB1 to decreased fertility.[17][18]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a general procedure for assessing the cytotoxicity of Fumonisin B1 in a mammalian cell line.

Materials:

-

96-well cell culture plates

-

Mammalian cell line (e.g., LLC-PK1, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Fumonisin B1 stock solution (in a suitable solvent, e.g., water or methanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Fumonisin B1 in cell culture medium. Remove the old medium from the wells and add 100 µL of the Fumonisin B1 dilutions. Include a vehicle control (medium with solvent) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow for assessing Fumonisin B1 cytotoxicity using the MTT assay.

In Vivo Acute Toxicity Study

This protocol provides a general framework for an acute oral toxicity study in rodents.

Animals:

-

Male and female rats or mice, 8-12 weeks old.

Procedure:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days.

-

Grouping and Dosing: Divide animals into groups (e.g., 5 animals per sex per group). Administer Fumonisin B1 by oral gavage at various dose levels. Include a control group that receives the vehicle only.

-

Observation: Observe the animals for clinical signs of toxicity immediately after dosing and periodically for at least 14 days. Record body weights at regular intervals.

-

Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect organs for histopathological examination.

-

Data Analysis: Determine the LD50 value and identify the target organs of toxicity.

Laboratory Safety and Handling

Personal Protective Equipment (PPE):

-

Wear a lab coat, safety glasses with side shields, and nitrile gloves when handling Fumonisin B1.

Handling:

-

Handle solid Fumonisin B1 in a chemical fume hood to avoid inhalation of dust.

-

Prepare solutions in a well-ventilated area or a fume hood.

-

Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with soap and water.

Storage:

-

Store Fumonisin B1 in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Keep the container tightly closed.

Disposal:

-

Dispose of Fumonisin B1 waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

Fumonisin B1 is a mycotoxin with significant toxicological properties, including hepatotoxicity, nephrotoxicity, developmental toxicity, and carcinogenicity. Its primary mechanism of action involves the disruption of sphingolipid metabolism. Researchers, scientists, and drug development professionals must be aware of these hazards and implement appropriate safety precautions when working with this compound. A thorough understanding of its toxicity profile is essential for risk assessment and the development of potential therapeutic interventions or detoxification strategies.

References

- 1. Research Progress on Fumonisin B1 Contamination and Toxicity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fumonisin B1 - Wikipedia [en.wikipedia.org]

- 3. Fumonisin Toxicity and Mechanism of Action: Overview and Current Perspectives [jstage.jst.go.jp]

- 4. Fumonisin toxicity and metabolism studies at the USDA. Fumonisin toxicity and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Progress on Fumonisin B1 Contamination and Toxicity: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. WHO | JECFA [apps.who.int]

- 9. Carcinogenicity and mechanism of action of fumonisin B1: a mycotoxin produced by Fusarium moniliforme (= F. verticillioides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro toxicology of fumonisins and the mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Developmental Toxicity of Mycotoxin Fumonisin B₁ in Animal Embryogenesis: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxic Mechanism and Biological Detoxification of Fumonisins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Genotoxic effects of three Fusarium mycotoxins, fumonisin B1, moniliformin and vomitoxin in bacteria and in primary cultures of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An update on genotoxic and epigenetic studies of fumonisin B1: Ingenta Connect [ingentaconnect.com]

- 17. Developmental Toxicity of Mycotoxin Fumonisin B1 in Animal Embryogenesis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]